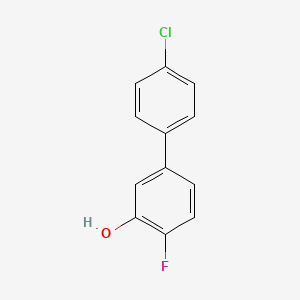

5-(4-Chlorophenyl)-2-fluorophenol

Description

Significance of Phenolic Structures in Contemporary Organic Chemistry

Phenols are a class of organic compounds characterized by a hydroxyl (—OH) group attached directly to an aromatic ring. researchgate.net This structural feature imparts unique chemical properties that distinguish them from aliphatic alcohols, such as increased acidity due to the resonance stabilization of the corresponding phenoxide ion. nih.gov The phenol (B47542) motif is a cornerstone in organic chemistry, serving as a versatile synthetic intermediate and a key structural component in a vast array of natural products and pharmaceuticals. nsf.gov

The reactivity of the aromatic ring in phenols is significantly influenced by the hydroxyl group, which is a potent activating group, directing electrophilic substitution to the ortho and para positions. researchgate.net This predictable reactivity allows for the synthesis of a wide range of substituted phenols with tailored electronic and steric properties. Phenolic compounds are integral to the development of polymers, dyes, and agrochemicals, and their antioxidant properties are of significant interest in medicinal chemistry and materials science. usgs.govgreenfacts.org

Role of Halogen Substituents in Aromatic Systems: A Research Perspective

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto an aromatic ring profoundly alters the molecule's physicochemical properties. Halogens exert a dual electronic effect: they are electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), yet they can also donate electron density through their lone pairs via resonance (mesomeric effect). The interplay of these effects influences the reactivity, lipophilicity, metabolic stability, and binding interactions of the molecule. nih.gov

In the context of advanced chemical research, halogenation is a critical tool in drug design and materials science. Halogen atoms can form specific non-covalent interactions known as halogen bonds, where the halogen acts as an electrophilic "σ-hole" donor to a Lewis base. wikipedia.org This interaction is increasingly utilized in crystal engineering and in designing ligands for biological targets. nih.gov The size, polarizability, and electronegativity of the specific halogen all play a role in the nature and strength of these interactions. wikipedia.org For instance, fluorine, being highly electronegative, does not typically form strong halogen bonds, whereas chlorine, bromine, and iodine are more effective halogen bond donors. wikipedia.org

Academic Context of 5-(4-Chlorophenyl)-2-fluorophenol within Current Chemical Inquiry

The structure of this compound suggests it is a biphenyl (B1667301) derivative, specifically a hydroxylated and halogenated biphenyl. This class of compounds, broadly known as polychlorinated biphenyls (PCBs) when multiple chlorine atoms are present, has been extensively studied, often in the context of environmental science and toxicology. nih.govepa.gov Biphenyls are generally synthesized through cross-coupling reactions, such as the Suzuki or Stille couplings. nih.gov

However, without specific published studies on this compound, its precise context within current chemical research remains undefined. An investigation into this compound would likely explore its unique properties derived from the specific arrangement of its substituents: the hydroxyl group, the fluorine atom, and the chlorophenyl ring. Research could potentially focus on its synthesis, its potential as an intermediate for more complex molecules (e.g., pharmaceuticals or agrochemicals), or its specific biological or material properties. The lack of available data indicates that it is not a widely studied or commercially significant compound at this time.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKLJXIIGTXBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10684214 | |

| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-49-6 | |

| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of Halogenated Phenols

Electrophilic Aromatic Substitution Reactions on Halogenated Phenols

Phenols are highly susceptible to electrophilic aromatic substitution reactions because the hydroxyl group is a strong activating substituent, enriching the electron density of the aromatic ring. byjus.combritannica.com This activation is so potent that reactions like halogenation can often proceed without a Lewis acid catalyst, which is typically required for less activated benzene (B151609) derivatives. wikipedia.orgchemistrysteps.com The hydroxyl group is an ortho, para-director, meaning incoming electrophiles are preferentially directed to the positions adjacent and opposite to it. byjus.comvanderbilt.edu

In the case of 5-(4-Chlorophenyl)-2-fluorophenol, the directing effects of the three substituents must be considered:

Hydroxyl (-OH) group: Strongly activating and ortho, para-directing.

Fluoro (-F) group: Deactivating but ortho, para-directing.

4-Chlorophenyl group: Deactivating and ortho, para-directing.

The positions on the phenolic ring are C1 (bearing OH), C2 (bearing F), C3 (H), C4 (H), C5 (bearing the 4-chlorophenyl group), and C6 (H). The positions ortho to the powerful -OH director are C2 and C6. The position para is C4.

Position C2 is blocked by fluorine.

Position C6 is activated by the -OH group and deactivated by the adjacent fluorine and the meta 4-chlorophenyl group.

Position C4 is activated by the -OH group and the ortho fluorine atom, but deactivated by the adjacent 4-chlorophenyl group.

Given the strong activating and directing influence of the hydroxyl group, electrophilic substitution is most likely to occur at the positions ortho and para to it. Therefore, substitution would be predicted to occur primarily at positions C4 and C6. For instance, in reactions like nitration with dilute nitric acid or halogenation with bromine water, polysubstitution can occur due to the high activation of the ring. byjus.com

| Substituent | Activating/Deactivating Effect | Directing Influence |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -Cl (Chloro on phenyl) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Pathways (SNAr) in Halogenated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. youtube.compressbooks.pub The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. wikipedia.orgmasterorganicchemistry.com

For this compound, both fluorine and chlorine can potentially act as leaving groups. A critical feature of the SNAr mechanism is that its rate is dependent on the electronegativity of the halogen, not its bond strength with carbon. The rate-determining step is the initial attack by the nucleophile, which is facilitated by a more polarized C-X bond. wikipedia.org Consequently, the reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, the opposite of what is seen in SN2 reactions. wikipedia.orgmasterorganicchemistry.com Therefore, in a reaction involving a nucleophile, the fluorine atom at the C2 position of this compound would be preferentially displaced over the chlorine on the appended phenyl ring.

The presence of the hydroxyl group, which is electron-donating by resonance, would typically disfavor SNAr by destabilizing the anionic Meisenheimer complex. However, under basic conditions, the deprotonated phenoxide is a much stronger activating group for electrophilic attack and deactivating for nucleophilic attack. Recent research has shown that SNAr can be enabled on electron-rich halophenols through a radical-mediated mechanism where the transient formation of a phenoxyl radical acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. osti.gov

Oxidation Mechanisms of Substituted Phenols

The oxidation of phenols is a fundamental process in chemistry and biology, often proceeding through pathways that generate a phenoxyl radical. scispace.com The primary mechanisms for this initial step are electron transfer followed by proton transfer, or a concerted process known as hydrogen atom transfer.

Phenols can be oxidized by an initial single electron transfer (SET) to an oxidant, forming a phenol (B47542) radical cation. tandfonline.com This intermediate is typically short-lived and rapidly deprotonates to yield the more stable phenoxyl radical. The feasibility of this pathway is related to the phenol's oxidation potential; a lower potential indicates greater ease of oxidation. tandfonline.com The electrochemical oxidation of phenols is often an irreversible process due to subsequent reactions of the generated phenoxyl radical, such as dimerization. uc.pt

For this compound, the electron-withdrawing halogen substituents (-F and -Cl) would be expected to increase the oxidation potential relative to unsubstituted phenol, making it more difficult to oxidize via an electron transfer mechanism. Conversely, the electron-donating hydroxyl group facilitates oxidation. Computational studies and electrochemical measurements on various substituted phenols have established that electron-donating groups lower the oxidation potential, while electron-withdrawing groups raise it. vanderbilt.edutandfonline.com

Hydrogen Atom Transfer (HAT) is a concerted mechanism where a hydrogen atom (a proton and an electron) is transferred from the phenolic hydroxyl group to an acceptor, typically a radical species. nih.govacs.org This pathway avoids the formation of a discrete radical cation intermediate. acs.org The HAT mechanism is central to the antioxidant activity of phenols, where they scavenge free radicals by donating a hydrogen atom. scispace.comnih.gov The rate of HAT reactions is strongly correlated with the O-H bond dissociation free energy (BDFE) or bond dissociation enthalpy (BDE) of the phenol; a lower BDFE indicates a weaker O-H bond and a faster HAT reaction. rsc.org

Large kinetic isotope effects (KIEs) are often observed when the phenolic hydrogen is replaced with deuterium, providing strong evidence for HAT as the rate-limiting step. acs.orgrsc.org The substituents on the phenolic ring influence the BDFE by affecting the stability of the resulting phenoxyl radical. Electron-donating groups tend to stabilize the radical and lower the BDFE, while electron-withdrawing groups generally destabilize it and increase the BDFE.

The electronic nature of substituents on the phenol ring profoundly influences both the rate and the mechanism of oxidation. mdpi.comrsc.org

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the ring, lower the oxidation potential, and weaken the O-H bond. This enhances the rates of both electron transfer and hydrogen atom transfer pathways. vanderbilt.edumdpi.com

Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) decrease the ring's electron density, increase the oxidation potential, and strengthen the O-H bond, thus slowing down oxidation. vanderbilt.edumdpi.com

In this compound, the fluorine and chlorophenyl groups are electron-withdrawing, which would be expected to decrease its rate of oxidation compared to phenol itself. Studies on the oxidation of various substituted phenols have consistently shown this trend. For example, in catalytic ozonation, the degradation rate follows the order p-cresol (B1678582) > phenol > p-chlorophenol, demonstrating the impact of electron-donating and electron-withdrawing groups. rsc.org Similarly, the rate constants for the reaction of phenols with hydroxyl radicals are higher for those with electron-donating groups. mdpi.com The precise balance between HAT and electron transfer pathways depends on the specific oxidant and reaction conditions. acs.org

| Phenolic Compound | Substituent Type | Effect on Oxidation Rate | Second-Order Rate Constant with HFeO₄⁻ (M⁻¹s⁻¹) rsc.org |

|---|---|---|---|

| p-cresol (p-CH₃) | Electron-Donating | Increases | 3.55 x 10² |

| Phenol (-H) | Neutral | Baseline | 2.02 x 10² |

| p-chlorophenol (p-Cl) | Electron-Withdrawing | Decreases | 1.20 x 10² |

Radical Reactions Involving Halogenated Phenolic Compounds

Halogenated phenols can participate in various radical reactions. They can be generated from the photolysis of these compounds or by their reaction with other radical species, such as hydroxyl radicals (•OH) in atmospheric or aqueous environments. rsc.orgnih.gov The primary reaction between •OH and halogenated phenols can proceed through two main pathways: •OH addition to the aromatic ring or hydrogen abstraction from the phenolic -OH group (a proton-coupled electron-transfer, or PCET, process). rsc.orgrsc.org For many halogenated phenols, the •OH-addition channels are found to be more favorable than the hydrogen abstraction pathway. rsc.org

Once formed, the phenoxyl radical of a halogenated phenol is stabilized by resonance, but its stability is generally lower than that of phenols with electron-donating groups. scienceopen.com These radicals can undergo further reactions, such as coupling to form dimers or reacting with other molecules. The ability of a phenolic compound to scavenge radicals is a key aspect of its antioxidant properties. dntb.gov.uafrontiersin.org This process involves the donation of a hydrogen atom (via HAT) or an electron (via SET) to the radical, converting the phenol into a relatively stable phenoxyl radical that is less likely to propagate radical chain reactions. scispace.comnih.gov

For this compound, the phenoxyl radical formed by H-abstraction would have its spin density distributed across the aromatic system. The halogen substituents would influence its subsequent reactivity. The direct photolysis of halogenated phenols under sunlight can also generate radicals, including carbon-centered radicals and hydroxyl radicals, contributing to their environmental transformation. nih.gov

Catalytic Reactivity in Organic Transformations (e.g., C-H Activation, Functionalization)

The catalytic functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the direct conversion of otherwise inert C-H bonds into new chemical functionalities. For halogenated phenols such as this compound, this approach offers a promising avenue for the synthesis of more complex and potentially valuable molecules. The reactivity of this specific compound is largely inferred from studies on structurally similar halogenated biphenylols and phenol derivatives. The presence of the hydroxyl group, as well as the chloro and fluoro substituents, plays a crucial role in directing and influencing the outcome of these catalytic transformations.

The hydroxyl group in phenol derivatives is a well-established directing group for ortho-C-H functionalization. nih.govresearchgate.net This directing effect is typically achieved through the formation of a metallacyclic intermediate, which brings the catalyst into close proximity to the C-H bonds at the ortho positions. In the case of this compound, the fluorine atom already occupies one of the ortho positions relative to the hydroxyl group. Therefore, catalytic C-H activation is expected to be highly regioselective, primarily targeting the C-H bond at the C6 position.

Palladium-catalyzed reactions are among the most extensively studied for the C-H functionalization of phenols and their derivatives. For instance, palladium-catalyzed, hydroxy-group-directed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has been successfully demonstrated. nih.govresearchgate.net This type of reaction showcases the viability of using the inherent reactivity of the phenol to forge new carbon-carbon bonds. While specific data for this compound is not available, analogous reactions with other halogenated biphenylols provide valuable insights into its potential reactivity.

The electronic properties of the halogen substituents significantly impact the reactivity of the aromatic rings. The fluorine atom at the C2 position, being a strongly electron-withdrawing group, will decrease the electron density of the phenolic ring, potentially making the C-H activation step more challenging compared to non-fluorinated analogues. Conversely, the 4-chlorophenyl substituent will also influence the electronic nature of the second aromatic ring.

In addition to palladium, other transition metals like rhodium and copper have been employed for the C-H functionalization of phenolic compounds. Copper-catalyzed methods, for example, have been developed for the halogenation of phenols. nih.gov Biocatalytic approaches using enzymes like cytochrome P450 have also shown promise in the oxidative cross-coupling of phenolic substrates, offering a green and highly selective alternative to traditional chemical catalysts. biorxiv.org

The functionalization of the C-H bonds on the 4-chlorophenyl ring is also a possibility. However, without a directing group on that ring, achieving high regioselectivity can be challenging. The chlorine atom at the para position will direct further electrophilic substitution to the ortho positions (C3' and C5').

Detailed research findings on analogous systems are summarized in the table below, providing a predictive framework for the catalytic reactivity of this compound.

| Catalyst System | Substrate | Reaction Type | Product(s) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | [1,1'-Biphenyl]-2-ol and Iodobenzene | C-H Arylation | 2-Hydroxy-6-phenyl-[1,1'-biphenyl] | 85 | nih.gov |

| Pd(OAc)₂ / Xantphos | 2-(4-Chlorophenoxy)pyridine | C-H Chlorination | 2-(2-Chloro-4-chlorophenoxy)pyridine | 75 | nih.gov |

| CuI | Phenol and N-Iodosuccinimide | C-H Iodination | 4-Iodophenol | 92 | nih.gov |

| Cytochrome P450 | 4-Ethylphenol and 4-Methylphenol | Oxidative Cross-Coupling | 2,2'-Biphenol derivative | - | biorxiv.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted phenol (B47542) like 5-(4-chlorophenyl)-2-fluorophenol, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H and ¹³C NMR Applications in Substituted Phenol Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing substituted phenols. The chemical shifts observed in these spectra are highly sensitive to the electronic effects of substituents on the aromatic ring. researchgate.net

In the ¹H NMR spectrum of a substituted phenol, the hydroxyl proton typically appears as a broad singlet, with its chemical shift being concentration-dependent due to hydrogen bonding. nih.gov The aromatic protons exhibit complex splitting patterns and chemical shifts influenced by the electron-withdrawing or electron-donating nature of the substituents. For this compound, the fluorine and chlorine atoms, along with the hydroxyl group, will deshield adjacent protons, causing them to resonate at higher chemical shifts (downfield).

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms in the benzene (B151609) rings are influenced by the attached substituents. Due to the symmetry in phenol, it is expected to show four distinct signals for the six carbon atoms in its ¹³C NMR spectrum. docbrown.info The carbon atom attached to the hydroxyl group (C-OH) is typically deshielded and appears at a lower field. Similarly, the carbon atoms bonded to the fluorine and chlorine substituents will also experience significant shifts. The interpretation of both ¹H and ¹³C NMR spectra is crucial for confirming the substitution pattern on the aromatic rings. researchgate.netresearchgate.net

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| OH | 4.0-7.5 | br s |

| Aromatic H | 6.8-7.5 | m |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 150-160 |

| C-F | 155-165 (d, ¹JCF ≈ 240-250 Hz) |

| C-Cl | 128-135 |

| Aromatic C | 115-140 |

¹⁹F NMR Spectroscopy for Fluorinated Aromatic Systems: Chemical Shift Analysis and Quantitative Studies

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govresearchgate.netwikipedia.org This results in high sensitivity and a wide range of chemical shifts, making it an excellent tool for structural analysis and quantitative studies. nih.govresearchgate.net

The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The position of the fluorine atom on the phenol ring, along with the presence of the hydroxyl and chlorophenyl groups, will determine its specific resonance frequency. nih.gov Quantum chemical methods are often employed to predict ¹⁹F NMR chemical shifts, aiding in the structural assignment. nih.govresearchgate.netacs.org

Quantitative ¹⁹F NMR (qNMR) can be used to determine the concentration of fluorinated compounds with high accuracy and precision. This is particularly useful in reaction monitoring and product analysis, where the disappearance of a reactant signal or the appearance of a product signal can be quantified over time. nih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, which can be a challenge in ¹H NMR. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. okstate.edutandfonline.com These methods are complementary and are used to identify characteristic bond vibrations.

For this compound, the IR spectrum will show a characteristic broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. okstate.eduorgchemboulder.com The C-F and C-Cl stretching vibrations will also give rise to characteristic bands in the fingerprint region of the spectrum.

Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. semanticscholar.org The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. nih.govnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used to simulate vibrational spectra and assist in the assignment of experimental bands. researchgate.netresearchgate.net

Interactive Table: Characteristic IR and Raman Bands for Substituted Phenols

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| C-F Stretch | 1000-1400 | Medium |

| C-Cl Stretch | 600-800 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Identification and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govdocumentsdelivered.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound with a high degree of confidence. researchgate.netmeasurlabs.com

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio.

Fragmentation patterns observed in the mass spectrum provide valuable structural information. The molecule can fragment in predictable ways, and the analysis of these fragment ions can help to confirm the connectivity of the atoms. Common fragmentation pathways for this compound might include the loss of the hydroxyl group, the fluorine atom, or the chlorine atom.

HRMS is particularly crucial for the unambiguous identification of unknown compounds or for confirming the structure of newly synthesized molecules. researchgate.net The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. measurlabs.com

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is useful for studying the electronic structure of conjugated systems and for monitoring reaction progress.

Substituted biphenyls, like this compound, exhibit characteristic UV-Vis absorption bands due to π → π* electronic transitions within the aromatic rings. acs.org The position and intensity of these absorption bands are influenced by the substituents on the rings and the dihedral angle between them. youtube.com The hydroxyl, fluoro, and chloro substituents can cause shifts in the absorption maxima (λmax) compared to unsubstituted biphenyl (B1667301). acs.org

UV-Visible spectroscopy can also be used to monitor reactions involving these compounds. Changes in the conjugation or the electronic nature of the chromophore during a reaction will lead to changes in the UV-Vis spectrum, allowing for the kinetics of the reaction to be followed. slideshare.net

Interactive Table: Expected UV-Vis Absorption for Substituted Biphenyls

| Transition | Wavelength Range (nm) |

| π → π* | 200 - 400 |

Computational and Theoretical Investigations of Halogenated Aromatic Phenols

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Theoretical investigations on similar molecules, such as other chlorophenols and substituted biphenyls, have been successfully performed using DFT methods like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)). nih.govresearchgate.netnih.govresearchgate.net These studies form the basis for understanding the electronic landscape of our target molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For 5-(4-Chlorophenyl)-2-fluorophenol, the HOMO is expected to be localized primarily on the phenol (B47542) ring, which is rich in electrons, while the LUMO may be distributed across the biphenyl (B1667301) system, influenced by the electron-withdrawing halogen substituents. researchgate.netresearchgate.net The presence of electron-donating or -withdrawing groups can significantly alter the HOMO and LUMO energy levels and thus the reactivity of the molecule. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties for this compound (Illustrative Data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Predicts chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Note: These values are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds. Actual values would require specific calculations for this compound.

Charge Distribution Analysis and Molecular Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to understanding its polarity and reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, due to their high electronegativity. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The chlorine atom, despite its electronegativity, can also exhibit a region of positive potential known as a σ-hole, which is crucial for halogen bonding. nih.gov

Theoretical Descriptions of Halogen Bonding in Substituted Aryl Halides

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This seemingly counterintuitive behavior is explained by the anisotropic distribution of electron density around the halogen atom.

σ-Hole Interactions and Anisotropic Charge Distribution

The concept of the σ-hole is central to understanding halogen bonding. nih.govwikipedia.org When a halogen atom is covalently bonded to another atom (in this case, carbon), a region of lower electron density, and consequently positive electrostatic potential, forms on the halogen atom's outer surface, directly opposite the covalent bond. nih.govmdpi.com This region is termed the σ-hole. The size and positive potential of the σ-hole increase with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing strength of the group it is attached to. mdpi.com

In this compound, the chlorine atom is expected to possess a significant σ-hole, making it a potential halogen bond donor. The fluorine atom, being highly electronegative and less polarizable, is generally a poor halogen bond donor but a good acceptor. nih.govmdpi.com

Energetics and Directionality of Halogen Bonds

Halogen bonds are highly directional, with the optimal geometry being a linear arrangement between the covalent bond to the halogen and the halogen bond itself (R-X···Y angle close to 180°). nih.govnih.gov The strength of a halogen bond is influenced by several factors, including the nature of the halogen atom, the electron-donating ability of the nucleophile, and the solvent environment. nih.gov

Theoretical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the interaction energy of a halogen bond into its fundamental components: electrostatics, exchange, induction, and dispersion. rsc.org Studies on similar systems have shown that both electrostatic and dispersion forces are significant contributors to the stability of halogen bonds. nih.gov The directionality of these bonds is often attributed to the minimization of Pauli repulsion in a linear arrangement. nih.govrsc.org

Table 2: Predicted Halogen Bond Properties for a Dimer of this compound (Illustrative Data)

| Interaction Type | Predicted Interaction Energy (kcal/mol) | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-Cl···O (phenol) | -3.5 | 3.1 | ~170 |

| C-Cl···F | -1.8 | 3.3 | ~165 |

| O-H···Cl | -4.2 | 2.9 | ~175 |

Note: These values are illustrative and represent plausible interaction energies and geometries for intermolecular interactions in the solid state, based on studies of similar compounds. Actual values would depend on the specific crystalline arrangement.

Ab Initio and Semi-Empirical Calculations for Reaction Pathways and Energetics

Beyond static molecular properties, computational methods can also be used to explore the dynamics of chemical reactions, including reaction pathways and the energies of transition states.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide high-accuracy calculations of reaction energies and barriers, though they are computationally more demanding than DFT. nih.gov These methods are often used to benchmark the results from less computationally expensive methods. For instance, ab initio calculations have been used to study the formation and degradation reactions of chlorinated phenols, providing insights into their environmental fate. nih.gov

Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative for studying large molecular systems and exploring potential energy surfaces. wikipedia.orgyoutube.com These methods are parameterized using experimental data and can be useful for initial screenings of reaction pathways before employing more rigorous ab initio or DFT calculations. wikipedia.org For a molecule like this compound, these methods could be used to explore conformational landscapes or initial steps in reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules, offering insights into their conformational preferences and the intricate web of intermolecular interactions that govern their behavior in various environments. While direct MD simulation studies on this compound are not extensively available in the public domain, a comprehensive understanding of its likely conformational landscape and interaction patterns can be extrapolated from computational studies on analogous halogenated aromatic systems, such as chlorinated biphenyls and fluorophenols. nih.govresearchgate.net

Conformational Analysis:

The central structural feature of this compound is the biphenyl-like linkage between the two aromatic rings. The torsional or dihedral angle between the planes of the 2-fluorophenol (B130384) and 4-chlorophenyl rings is the most significant conformational variable. MD simulations on chlorinated biphenyls have revealed that the degree and pattern of chlorination significantly influence the preferred conformation. nih.gov For this compound, a non-planar (twisted) conformation is expected to be the most stable in the gas phase and in non-polar solvents, as this minimizes the steric repulsion between the ortho-hydrogen atoms on the adjacent rings.

In MD simulations, the conformational landscape is explored by calculating the potential energy as a function of the dihedral angle. For analogous biphenyls, these simulations typically show two energy minima corresponding to symmetrically twisted conformations, separated by a rotational barrier at the planar and perpendicular conformations. The height of this energy barrier is a crucial determinant of the molecule's flexibility. The presence of the fluorine atom at the ortho position of the phenolic ring and the chlorine atom at the para position of the second ring will influence the electronic distribution and, consequently, the rotational barrier.

Intermolecular Interactions:

The intermolecular interactions of this compound are multifaceted, arising from the presence of the hydroxyl group, the halogen substituents, and the aromatic rings. MD simulations can elucidate the nature and strength of these interactions.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In condensed phases, MD simulations would be expected to show strong intermolecular hydrogen bonds of the O-H···O type, leading to the formation of dimers or larger clusters. researchgate.net The acidity of the phenolic proton is modulated by the electron-withdrawing effects of the fluorine and chlorine atoms, which would, in turn, affect the strength of these hydrogen bonds. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the ortho-fluorine atom is also a possibility that would be explored in simulations. researchgate.netacs.org

π-π Stacking: The aromatic rings provide a platform for π-π stacking interactions. MD simulations would reveal the preferred orientation of the rings (e.g., parallel-displaced or T-shaped) to maximize these stabilizing interactions. The electrostatic potential of the rings, influenced by the halogen substituents, would dictate the geometry of these stacks.

A hypothetical data table summarizing the expected outcomes from a molecular dynamics simulation of this compound in a solvent like water is presented below.

| Interaction Type | Potential Energy Contribution (kcal/mol) | Key Atom-Atom Distances (Å) |

| Intermolecular O-H···O | -5 to -8 | O-H: ~1.0, H···O: ~1.8, O···O: ~2.8 |

| Intramolecular O-H···F | -1 to -3 | O-H: ~0.98, H···F: ~2.2, O···F: ~2.7 |

| π-π Stacking | -2 to -5 | Inter-ring distance: 3.4 - 3.8 |

| Halogen Bonding (C-Cl···O) | -1 to -2.5 | Cl···O distance: ~3.0 - 3.3 |

Valence Bond Spin-Coupled Theory Applications

Electronic Structure and Bonding:

A VBSC calculation on this compound would begin by assigning each of the valence electrons to its own unique, non-orthogonal orbital. These orbitals are then variationally optimized, allowing them to adapt their shape and size to best describe the electronic environment. The spin part of the wavefunction is described as a linear combination of all possible ways of coupling the electron spins to achieve the correct total spin of the molecule (a singlet for the ground state). whiterose.ac.ukliverpool.ac.uk

The key outputs of a VBSC calculation are the shapes of the spin-coupled orbitals and the spin-coupling coefficients. For this compound, the VBSC description would provide a clear picture of:

The C-C, C-H, C-O, C-F, and C-Cl bonds: Each of these would be described by a pair of spin-coupled orbitals, one centered on each of the bonded atoms. The shape of these orbitals would reveal their hybridization and any polarization due to electronegativity differences.

The π-system: The six π-electrons on each aromatic ring would be described by six spin-coupled orbitals. The dominant spin-coupling mode would likely correspond to the classic Kekulé structures, with alternating single and double bonds, providing a clear visualization of the aromaticity. chemrxiv.org

Lone Pairs: The lone pairs on the oxygen, fluorine, and chlorine atoms would be described by their own singly-occupied orbitals, revealing their shape and orientation.

The insights from VBSC theory would complement the classical structural information from molecular dynamics, providing a detailed electronic-level understanding of the bonding and reactivity of this compound.

A summary of the likely VBSC findings for key bonds in this compound is presented in the table below.

| Bond/Feature | Dominant Spin-Coupling Scheme | Orbital Description |

| Aromatic C-C (in-plane) | Perfect pairing | Overlap of sp²-like hybrid orbitals |

| Aromatic C-H | Perfect pairing | Overlap of C(sp²)-like and H(1s) orbitals |

| C-O Bond | Perfect pairing | Overlap of C(sp²)-like and O(p-like) orbitals |

| O-H Bond | Perfect pairing | Overlap of O(p-like) and H(1s) orbitals |

| C-F Bond | Perfect pairing | Overlap of C(sp²)-like and F(p-like) orbitals |

| C-Cl Bond | Perfect pairing | Overlap of C(sp²)-like and Cl(p-like) orbitals |

| π-System | Kekulé-type coupling | Localized, p-like orbitals on each carbon atom |

| Inter-ring C-C Bond | Perfect pairing | Overlap of C(sp²)-like orbitals from each ring |

Molecular Interactions in Model Biochemical and Supramolecular Systems in Vitro Chemical Mechanisms

Non-Covalent Interactions with Macromolecules (e.g., Proteins, Carbohydrates, Lipids)

Non-covalent interactions are paramount in the reversible binding of small molecules to macromolecules, influencing their distribution, and biological activity. For "5-(4-Chlorophenyl)-2-fluorophenol," these interactions are primarily driven by hydrogen bonding, hydrophobic effects, and electrostatic forces.

Hydrogen bonds play a crucial role in the interaction of "this compound" with macromolecules. The phenolic hydroxyl group is a primary hydrogen bond donor, while the fluorine and chlorine atoms can act as weak hydrogen bond acceptors.

Research into the hydrogen bonding capabilities of similar structures, such as 2-halophenols, provides valuable context. Studies have shown that while there is very little evidence of intramolecular hydrogen bonding in 2-fluorophenol (B130384) itself, the potential for intermolecular hydrogen bonding with biological macromolecules is significant. rsc.org The presence of the hydroxyl group allows for the formation of hydrogen bonds with amino acid residues in proteins (such as serine, threonine, and tyrosine), the polar head groups of lipids, and the hydroxyl groups of carbohydrates.

Table 1: Potential Hydrogen Bonding Interactions of this compound with Macromolecules

| Interacting Group on Macromolecule | Role of Macromolecule Group | Role of this compound Group |

| Hydroxyl (-OH) of amino acids (Ser, Thr, Tyr) | H-bond donor/acceptor | H-bond acceptor (F, Cl) / H-bond donor (OH) |

| Carbonyl (C=O) of peptide backbone | H-bond acceptor | H-bond donor (OH) |

| Phosphate groups of lipids | H-bond acceptor | H-bond donor (OH) |

| Hydroxyl groups of carbohydrates | H-bond donor/acceptor | H-bond acceptor (F, Cl) / H-bond donor (OH) |

The biphenyl-like core of "this compound" is inherently hydrophobic and predisposed to engage in hydrophobic interactions with nonpolar regions of macromolecules. These interactions are a primary driving force for the binding of the compound to the hydrophobic pockets of proteins and the lipid bilayers of cell membranes.

Electrostatic interactions, although generally weaker than in charged molecules, also play a role. The electronegative fluorine and chlorine atoms create partial negative charges on the aromatic rings, which can interact with positively charged residues on a protein surface. The distribution of hydrophobic ionizable organic compounds is shown to be dependent on the pH and ionic strength of the aqueous phase. osti.gov

Covalent Binding Mechanisms in Model Systems

While non-covalent interactions are often reversible, covalent binding results in a more permanent association between a small molecule and a macromolecule. The phenolic group of "this compound" presents a potential site for covalent modification, particularly through oxidation.

Phenolic compounds can be oxidized to form reactive quinone-type intermediates. researchgate.net These electrophilic species can then react with nucleophilic residues on proteins, such as the sulfhydryl group of cysteine or the amino group of lysine, to form covalent adducts. This type of irreversible interaction with proteins can significantly alter their structure and function. Studies on the interaction between polyphenols and proteins have shown that covalent bond formation can occur through enzymatic or non-enzymatic pathways, leading to changes in the protein's tertiary structure. nih.gov

Influence of pH and Ionic Strength on Interaction Modes

The local chemical environment, particularly pH and ionic strength, can significantly modulate the interactions of "this compound" with macromolecules.

The ionization state of the phenolic hydroxyl group is pH-dependent. At physiological pH, the hydroxyl group is predominantly in its neutral, protonated form. However, in more alkaline environments, it can deprotonate to form a phenolate (B1203915) anion. This change in charge state can dramatically alter the compound's interaction profile. The anionic form is more water-soluble and can engage in stronger electrostatic interactions with positively charged residues. Conversely, the neutral form is more hydrophobic and will favor partitioning into nonpolar environments. For chlorinated phenols, the dominant species in the octanol (B41247) phase at high pH and ionic strength were found to be the chlorophenolate ions in association with counterions. osti.gov

Ionic strength can also influence binding. High salt concentrations can weaken electrostatic interactions by shielding charges. This can reduce the binding affinity if electrostatic forces are a major contributor to the interaction. Conversely, for interactions driven primarily by hydrophobic effects, increasing ionic strength can sometimes enhance binding through the "salting-out" effect. Studies on other phenolic compounds have shown that their transformation and interaction with other molecules can be pH-dependent. researchgate.net For instance, the sorption of tylosin (B1662201) on goethite, an iron oxide mineral, was found to be strongly dependent on both pH and ionic strength. researchgate.net Similarly, the stability constants of complexes involving a chlorophenyl-substituted pyrazole (B372694) were observed to decrease with increasing ionic strength. chemijournal.com The swelling and stability of protein particles have also been shown to be influenced by pH and ionic strength. rsc.org

Table 2: Predicted Effect of pH and Ionic Strength on Interactions

| Condition | Effect on this compound | Consequence for Macromolecular Interaction |

| Increasing pH | Deprotonation of hydroxyl group (formation of phenolate) | Increased water solubility, enhanced electrostatic interactions with positive sites, reduced hydrophobic interactions. |

| Decreasing pH | Predominantly neutral form | Enhanced hydrophobicity, favoring partitioning into nonpolar environments. |

| Increasing Ionic Strength | Shielding of electrostatic charges | Weakening of electrostatic interactions, potential strengthening of hydrophobic interactions. |

| Decreasing Ionic Strength | Reduced charge shielding | Strengthening of electrostatic interactions. |

Characterization of Molecular Recognition Phenomena in Supramolecular Systems

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. "this compound," with its defined shape and functional groups, can act as a guest molecule in various host-guest systems.

Molecular recognition in these systems is driven by a combination of factors, including shape complementarity, hydrogen bonding, and hydrophobic interactions. For example, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate the hydrophobic biphenyl (B1667301) core of "this compound." The formation of such inclusion complexes can alter the physicochemical properties of the guest molecule, such as its solubility and fluorescence. Studies on a similar molecule, 5-(p-hydroxyphenyl)-10,15,20-tris-(4-chlorophenyl)porphyrin, have demonstrated the formation of 1:1 inclusion complexes with various cyclodextrins, with hydrophobic effects playing a crucial role. nih.gov

The principles of molecular recognition are also central to the development of synthetic receptors. Rigid scaffolds, such as those based on triphenylene (B110318) ketals, can be functionalized with groups that have a high affinity for specific guests, leading to highly selective binding. uni-mainz.de Porphyrin derivatives are also widely used as building blocks for supramolecular polymers due to their versatile chemical and physical properties. rsc.org The design of such systems often aims to mimic the complex functions seen in biological systems, such as self-assembly, catalysis, and adaptive behavior. nih.gov

Applications in Organic Synthesis and Catalysis Research

Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Substituted phenols and biaryl structures are fundamental components in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. oregonstate.edu The compound 5-(4-Chlorophenyl)-2-fluorophenol serves as an excellent example of a synthetic intermediate, which is a molecule that acts as a stepping stone in the synthesis of a more complex target product. Its utility stems from the presence of three distinct reactive sites: the phenolic hydroxyl group, the chlorine atom, and the fluorine atom. Each of these sites can be targeted for specific chemical transformations, making the molecule a versatile building block.

The hydroxyl group can undergo O-alkylation or O-arylation to form ethers, esterification, or be converted into a triflate, which is an excellent leaving group for cross-coupling reactions. msu.edu The chlorine and fluorine atoms serve as handles for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. acs.org This multi-functionality enables chemists to introduce a variety of substituents and build molecular complexity in a controlled, step-wise manner. For instance, fluorinated building blocks are of particular interest in drug discovery, as the inclusion of fluorine can significantly alter a molecule's metabolic stability and binding affinity. ossila.com The synthesis of highly substituted phenols and benzenes with precise control over the position of each substituent is a key goal in organic chemistry, and versatile building blocks like this compound are instrumental in achieving this. oregonstate.edu

Organocatalysis Utilizing Substituted Phenols

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. Substituted phenols are a notable class of organocatalysts, primarily functioning through their ability to act as hydrogen bond donors and Brønsted acids. acs.orgnih.gov

The defining feature of a phenol's catalytic activity is its hydroxyl group (-OH). The proton of this group is acidic (a Brønsted acid) and can be donated to activate a substrate. Furthermore, the oxygen atom is a hydrogen bond acceptor, while the O-H group is a potent hydrogen bond donor. nih.govbeilstein-journals.org In a catalytic context, a phenol (B47542) can activate an electrophilic substrate by donating a hydrogen bond, making the substrate more susceptible to nucleophilic attack. acs.org This interaction lowers the energy of the reaction's transition state, thereby increasing the reaction rate.

The acidity and hydrogen-bonding strength of a phenol are highly tunable and are dictated by the electronic nature of the substituents on the aromatic ring. acs.org In this compound, the presence of the electron-withdrawing fluorine atom and the 4-chlorophenyl group increases the Brønsted acidity of the phenolic proton compared to unsubstituted phenol. This enhanced acidity can make it a more effective catalyst for reactions that benefit from strong proton donation or hydrogen bonding. uchicago.eduorganic-chemistry.org

The design of effective phenol-based organocatalysts hinges on understanding how structural modifications influence catalytic activity. One of the fundamental aims in catalysis research is to comprehend what makes one scaffold a better catalyst than another. nih.gov Key design principles include:

Tuning Acidity: As mentioned, the Brønsted acidity can be precisely controlled by adding electron-withdrawing groups (e.g., halogens, nitro groups) to increase acidity or electron-donating groups (e.g., alkyl, alkoxy groups) to decrease it. This allows the catalyst to be tailored to the specific electronic demands of a reaction.

Steric Hindrance: Introducing bulky substituents near the hydroxyl group can create a defined chiral pocket around the active site. This is a crucial strategy in asymmetric catalysis, where the catalyst must control the three-dimensional orientation of the reactants to produce one enantiomer of the product preferentially.

Introducing Additional Functional Groups: Catalysts can be designed with secondary binding sites to enhance substrate recognition and activation. For example, incorporating charged groups, such as an ammonium (B1175870) ion, can create an "electrostatically tuned phenol" (ETP), which has been shown to dramatically increase catalytic activity in reactions like transfer hydrogenations. nih.govnih.gov The biaryl structure of this compound provides a framework that could be further functionalized to create such sophisticated, multifunctional organocatalysts.

Transition Metal-Catalyzed Processes Involving Halogenated Aromatic Substrates

The chlorine and fluorine atoms on the this compound scaffold make it an ideal substrate for a wide range of transition metal-catalyzed reactions. acs.org These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures that were previously inaccessible. tcichemicals.commdpi.com Palladium and copper are the most common metals used for these transformations. tcichemicals.commdpi.comthieme-connect.com

Cross-coupling reactions join two different molecular fragments with the aid of a metal catalyst and are among the most powerful tools for forming new bonds. wikipedia.org The general mechanism for many palladium-catalyzed reactions involves the oxidative addition of the palladium(0) catalyst into the aryl-halide bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the new bond and regenerate the catalyst. chemistry.coach Halogenated aromatic compounds like this compound are key electrophilic partners in these reactions. facs.website

C-C Bond Formation: Reactions like the Suzuki (using organoboron reagents), Negishi (organozinc), and Heck (alkenes) couplings are used to form new carbon-carbon bonds. mdpi.comchemistry.coach This allows for the extension of the aromatic framework, for example, by coupling the chlorophenyl ring with another aryl group to create more complex biaryl or terphenyl systems.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. mychemblog.comacs.org This is a critical transformation for the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals. mychemblog.com Copper-catalyzed methods, often referred to as Ullmann-type couplings, are also widely used to form C-N bonds with amines, amides, and nitrogen-containing heterocycles. thieme-connect.comnih.govtandfonline.com

C-O Bond Formation: The Buchwald-Hartwig and Ullmann-type couplings can also be applied to form carbon-oxygen bonds by reacting an aryl halide with an alcohol or phenol. sigmaaldrich.comharvard.edukaust.edu.sa This allows for the synthesis of diaryl ethers, which are important structural motifs in natural products and materials science.

Table 1: Overview of Major Cross-Coupling Reactions for Halogenated Aromatic Substrates

| Reaction Name | Bond Formed | Coupling Partner (Nucleophile) | Typical Catalyst |

|---|---|---|---|

| Suzuki Reaction | C-C | Organoboron compound (e.g., boronic acid) | Palladium |

| Heck Reaction | C-C | Alkene | Palladium |

| Negishi Coupling | C-C | Organozinc compound | Palladium or Nickel |

| Buchwald-Hartwig Amination | C-N | Amine, Amide | Palladium |

| Ullmann Condensation | C-N, C-O | Amine, Alcohol/Phenol | Copper |

Oxidative coupling involves the joining of two phenolic substrates through an oxidative process, often catalyzed by a transition metal complex or driven by a chemical oxidant. wikipedia.orgacs.org These reactions can form either new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. wikipedia.org In the context of this compound, the phenol moiety itself can participate in such a reaction.

The mechanism typically involves the oxidation of the phenol to a phenoxyl radical. This radical is delocalized across the aromatic ring, allowing for coupling to occur at the oxygen atom or at the ortho or para carbon positions. nih.gov A significant challenge in oxidative coupling is controlling the regioselectivity (i.e., C-C vs. C-O coupling) and preventing unwanted side reactions like polymerization. acs.org Furthermore, when coupling two different phenols (an oxidative cross-coupling), the reaction must be controlled to favor the desired hetero-coupled product over the two possible homo-coupled products. acs.org Despite these challenges, oxidative coupling is a powerful method for synthesizing symmetrical and unsymmetrical biphenols and polycyclic aromatic ethers, which are valuable as ligands in catalysis and as structural units in natural products. nih.govacs.org

Precursors for Functional Materials and Supramolecular Assemblies (e.g., Crystal Engineering)

The strategic design of functional materials and supramolecular assemblies relies heavily on the selection of molecular precursors that possess specific structural motifs capable of directing self-assembly through predictable non-covalent interactions. The compound this compound is a noteworthy precursor in this regard, primarily due to the presence of its distinct functional groups: a hydroxyl group, a fluorine atom, and a chlorine atom, all strategically positioned on a biphenyl (B1667301) framework. These features allow for a variety of intermolecular interactions, making it a versatile building block in the field of crystal engineering.

Crystal engineering aims to design and synthesize solid-state structures with desired properties, and the control of intermolecular interactions is paramount to this endeavor. nih.gov Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, has emerged as a significant tool in supramolecular chemistry and crystal engineering. nih.govresearchgate.net The chlorine and fluorine atoms on the this compound molecule can participate in such interactions. The polarizability of the halogen atom is a key factor in the strength of these bonds, with iodine generally forming stronger bonds than bromine, which in turn is stronger than chlorine and fluorine. nih.gov

The hydroxyl group introduces the capability for strong hydrogen bonding (O-H···O, O-H···N, etc.), which is a dominant and highly directional interaction in the formation of supramolecular architectures. The fluorine atom, being highly electronegative, can also act as a hydrogen bond acceptor (C-H···F). The interplay between conventional hydrogen bonds and halogen bonds, along with other weak interactions such as π-π stacking and C-H···π interactions, provides a powerful platform for the construction of complex and functional solid-state materials.

The synthesis of cocrystals is another avenue where this compound could serve as a valuable precursor. By combining it with other molecules (coformers) that have complementary functional groups, it is possible to create new crystalline solids with tailored properties. For example, the cocrystallization of 5-fluorocytosine (B48100) with 4-hydroxybenzaldehyde (B117250) results in a robust supramolecular network stabilized by a variety of hydrogen bonds. nih.gov Similarly, the phenolic hydroxyl group and halogen substituents of this compound could be exploited to form cocrystals with a range of coformers, leading to materials with interesting optical, electronic, or mechanical properties.

The following table summarizes the key structural features of this compound and their potential roles in the formation of supramolecular assemblies.

| Functional Group | Potential Intermolecular Interactions | Significance in Supramolecular Assembly |

| Hydroxyl (-OH) | Strong hydrogen bond donor (O-H···A, where A is an acceptor) | Primary directional force for creating robust and predictable networks. |

| Chlorine (-Cl) | Halogen bond donor (C-Cl···B, where B is a Lewis base), weak hydrogen bond acceptor (C-H···Cl) | Directs crystal packing and can lead to specific electronic properties. researchgate.net |

| Fluorine (-F) | Hydrogen bond acceptor (C-H···F), can participate in F···π interactions | Influences molecular conformation and packing; can enhance thermal stability. researchgate.net |

| Biphenyl Core | π-π stacking interactions | Contributes to the overall stability and electronic properties of the assembly. |

Further research involving single-crystal X-ray diffraction of this compound and its derivatives or cocrystals would provide definitive evidence of the predicted intermolecular interactions and their role in the resulting supramolecular architectures. Such studies would enable a more precise understanding of how this precursor can be utilized in the rational design of functional materials.

Environmental Chemical Transformations and Pathways of Fluorinated and Chlorinated Aromatic Compounds

Degradation Pathways in Aqueous and Terrestrial Environments (Chemical Mechanisms)

Chemical degradation of halogenated aromatic compounds like 5-(4-Chlorophenyl)-2-fluorophenol can occur through several mechanisms, including photolysis, hydrolysis, and oxidation.

Photodegradation is a significant pathway for the breakdown of aromatic compounds in the presence of light. nih.gov For halogenated organic compounds, the primary mechanism often involves dehalogenation, the cleavage of the carbon-halogen bond. nih.gov The presence of fluorine and chlorine atoms on the phenyl rings of this compound influences its photolytic behavior.

Research on fluorinated pesticides and pharmaceuticals shows that the stability of fluorine motifs varies. nih.gov Aryl-F bonds, such as the one in the 2-fluorophenol (B130384) moiety, are often susceptible to photolytic cleavage, leading to defluorination and the formation of fluoride (B91410) ions. nih.govresearchgate.net In contrast, some fluorinated groups like trifluoromethyl (CF3) can be more resistant to degradation. nih.gov Similarly, the carbon-chlorine bond on the 4-chlorophenyl ring can also undergo photolytic cleavage. nih.gov

The photolysis of halogenated phenols can lead to a variety of photoproducts. Studies on 4-chlorophenol (B41353) have identified intermediates such as hydroquinone (B1673460) and benzoquinone. acs.org The degradation of more complex halogenated biphenyl (B1667301) structures can also result in hydroxylated derivatives. acs.org It is plausible that the photolysis of this compound would initially involve the cleavage of either the C-F or C-Cl bond, followed by hydroxylation and further oxidation, potentially leading to the formation of hydroxylated biphenyls and corresponding quinones. The specific products formed would depend on various environmental factors, including pH, the presence of photosensitizers, and the wavelength of UV radiation. nih.govacs.org

Table 1: Potential Photolytic Degradation Intermediates of this compound

| Precursor Compound | Potential Intermediate Photoproducts |

| This compound | 5-(4-Chlorophenyl)-phenol, 2-Fluorohydroquinone, 4-Chlorocatechol, Hydroxylated biphenyls, Benzoquinones |

This table is illustrative and based on degradation pathways of similar compounds.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, the susceptibility to hydrolysis is influenced by the nature of the halogen and the presence of other substituents on the aromatic ring. algoreducation.com

The carbon-halogen bond strength generally decreases from fluorine to iodine, making iodo- and bromo- compounds more reactive towards hydrolysis than their chloro- and fluoro- counterparts. algoreducation.com Therefore, the C-F bond in this compound is expected to be more resistant to hydrolysis than the C-Cl bond.

Alkaline hydrolysis of halophenols has been shown to proceed via direct substitution of the halide with a hydroxide (B78521) ion. oup.comoup.com This process can be influenced by the presence of catalysts, such as copper compounds, and the concentration of the alkali. oup.com In the case of this compound, hydrolysis, particularly under alkaline conditions, could potentially lead to the replacement of the chlorine or fluorine atom with a hydroxyl group, forming dihydroxylated biphenyl derivatives. However, given the general resistance of aryl halides to hydrolysis under typical environmental conditions, this pathway may be slow compared to photolytic or microbial degradation.

Ferrate(VI) Oxidation: Ferrate(VI) (Fe(VI)O₄²⁻) is a powerful oxidizing agent that has shown effectiveness in degrading a variety of organic pollutants, including chlorophenols. researchgate.netdntb.gov.ua The reaction kinetics are highly pH-dependent, with increased rates generally observed at lower pH. acs.org The oxidation mechanism involves the transfer of oxygen atoms and can lead to the formation of hydroxylated intermediates and, in some cases, complete mineralization to CO₂ and water. researchgate.netnih.gov

Studies on the oxidation of p-chlorophenol by ferrate(VI) have shown that the process leads to the formation of organic chlorine intermediates and chloride ions, suggesting that dehalogenation is a key step. researchgate.net However, ferrate(VI) is noted to be less capable of opening the benzene (B151609) rings of organic compounds to achieve complete mineralization on its own. researchgate.net Therefore, the oxidation of this compound by ferrate(VI) would likely result in the formation of hydroxylated and dehalogenated biphenyl intermediates. The reaction would be influenced by pH and the molar ratio of reactants. researchgate.net

Nitrosonium Ion Reactions: In acidic aqueous environments, nitrite (B80452) can form nitrosonium ions (NO⁺), which are reactive electrophiles. nih.govcore.ac.uk These ions can react with electron-rich aromatic compounds like phenols in a process known as nitrosation. nih.govnih.gov The reaction rate is dependent on the electron density of the benzene ring. nih.gov The initial reaction leads to the formation of nitroso-substituted phenols, which can then be oxidized to nitro-substituted phenols by other oxidants present in the environment. nih.govcore.ac.uk

For this compound, the presence of the hydroxyl group activates the phenolic ring towards electrophilic attack by the nitrosonium ion. This could lead to the formation of nitroso- and subsequently nitro-derivatives of the parent compound. This pathway is particularly relevant in acidic atmospheric water droplets or aerosols where nitrite concentrations can be significant. nih.gov

Microbial Transformation Pathways and Metabolite Identification (Chemical Conversion)

Microorganisms play a crucial role in the breakdown of halogenated aromatic compounds in soil and water. The biodegradability of these compounds depends on factors such as the degree of halogenation and the specific microbial communities present. researchgate.net

Aerobic biodegradation of chlorinated phenols often begins with an oxidative attack catalyzed by mono- or dioxygenase enzymes. researchgate.netslideshare.net For lower chlorinated phenols, this typically yields chlorocatechols as initial intermediates. researchgate.net In the case of this compound, a dioxygenase could attack the fluorinated ring, leading to the formation of a diol intermediate, followed by the elimination of the fluorine atom. A similar attack on the chlorinated ring could lead to the elimination of the chlorine atom.

The biodegradation of fluorinated aromatic compounds can be more challenging for microorganisms due to the high strength of the carbon-fluorine bond. nih.gov However, some bacteria have been shown to be capable of utilizing fluorobenzoates as a growth substrate under denitrifying conditions, releasing fluoride stoichiometrically. nih.gov This suggests that microbial defluorination is possible, although it may be a slower process compared to dechlorination.

Following initial hydroxylation and dehalogenation, the resulting dihydroxylated biphenyl intermediates can undergo aromatic ring cleavage. This is a critical step in the complete mineralization of the compound. researchgate.netnih.gov Fungi, such as the yeast Trichosporon mucoides, have been shown to oxidize chlorinated biphenyls, initiating the attack on the non-halogenated ring. researchgate.netnih.gov This leads to the formation of mono- and dihydroxylated chlorobiphenyls. researchgate.net

These dihydroxylated intermediates are then substrates for ring cleavage enzymes, resulting in the formation of muconic acid derivatives and corresponding lactones. researchgate.netnih.govnih.govasm.org For example, the transformation of 4-chlorobiphenyl (B17849) by T. mucoides yields products like 4-(4-chlorophenyl)-2-pyrone-6-carboxylic acid. researchgate.netnih.gov A similar pathway can be proposed for this compound, where the initial attack would likely occur on one of the aromatic rings, leading to dihydroxylated intermediates that are then subject to ring fission. The resulting ring cleavage products would then be further metabolized through central metabolic pathways. slideshare.net

Table 2: Potential Microbial Transformation Products of this compound

| Precursor Compound | Potential Microbial Metabolites |

| This compound | Hydroxylated chlorobiphenyls, Dihydroxylated chlorobiphenyls, Chlorocatechols, Muconic acid derivatives, Pyrone derivatives |

This table is illustrative and based on degradation pathways of similar compounds.

Influence of Chemical Structure on Partitioning Behavior (e.g., Octanol-Water Partitioning, Sorption Coefficients)

The environmental distribution of an aromatic compound, such as this compound, is fundamentally governed by its partitioning behavior between different environmental compartments like water, soil, and air. This behavior is dictated by the compound's physicochemical properties, which are a direct consequence of its unique chemical structure. Key indicators of this behavior are the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc), which quantify the compound's lipophilicity and its tendency to sorb to organic matter in soil and sediment, respectively.

Octanol-Water Partitioning (Kow)

The octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow), is a critical measure of a chemical's hydrophobicity or lipophilicity. wikipedia.org It describes the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. wikipedia.orgecetoc.org A higher log Kow value indicates greater lipophilicity and a stronger tendency to partition into fatty tissues of organisms and organic matter. wikipedia.org

The log Kow of this compound is influenced by the additive effects of its constituent parts. The biphenyl structure itself is nonpolar and thus hydrophobic. The introduction of halogen atoms further increases the lipophilicity. Chlorine, being a larger and more polarizable atom than hydrogen, significantly increases the log Kow. Fluorine, the most electronegative element, has a more complex influence; while it is a weak hydrophilicity contributor on its own, its presence on an aromatic ring can alter the electronic distribution of the entire molecule. nih.govnih.gov The hydroxyl group, on the other hand, is polar and capable of hydrogen bonding, which increases water solubility and thus decreases the log Kow.

| Compound Name | CAS Number | Log Kow | Data Type |

| Phenol (B47542) | 108-95-2 | 1.46 | Experimental nih.gov |

| Biphenyl | 92-52-4 | 3.98 | Experimental |

| 2-Fluorophenol | 367-12-4 | 2.02 | Experimental |

| 4-Chlorophenol | 106-48-9 | 2.39 | Experimental nies.go.jp |

| 4-Chlorobiphenyl | 2051-62-9 | 4.46 | Experimental |

| This compound | Not Available | ~4.8 (Predicted) | Predicted |

This table is for illustrative purposes. Experimental values are from cited literature where available. The value for this compound is an approximate prediction based on QSAR models for comparative analysis.

From the table, several trends are apparent:

Biphenyl vs. Phenol : Biphenyl is significantly more lipophilic (higher log Kow) than phenol, highlighting the hydrophobic nature of the dual phenyl ring system compared to the more water-soluble single phenolic ring. nih.gov

Halogenation : The addition of a chlorine atom to phenol (4-chlorophenol) and biphenyl (4-chlorobiphenyl) increases the log Kow, demonstrating the lipophilic contribution of chlorine. nies.go.jp Similarly, adding a fluorine atom to phenol (2-fluorophenol) increases its log Kow relative to phenol.

Sorption to Organic Carbon (Koc)

The soil organic carbon-water partition coefficient (Koc) describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. It is a crucial parameter for predicting a chemical's mobility in the environment; high Koc values indicate strong sorption and low mobility. Koc is often estimated from Kow because the same hydrophobic properties that drive partitioning into octanol also drive sorption to organic carbon.

The structural features of this compound that lead to a high log Kow also result in a high Koc value. The large, nonpolar surface area of the biphenyl rings and the presence of the chlorine and fluorine atoms promote hydrophobic interactions with the organic fraction of soil and sediments.

| Compound Name | CAS Number | Log Koc | Data Type |

| Phenol | 108-95-2 | 1.21-1.96 | Experimental cdc.gov |

| Biphenyl | 92-52-4 | 3.29 | Experimental |

| 4-Chlorophenol | 106-48-9 | 2.41 | Experimental |

| 4-Chlorobiphenyl | 2051-62-9 | 3.85 | Experimental |

| This compound | Not Available | ~4.2 (Predicted) | Predicted |

This table is for illustrative purposes. Experimental values are from cited literature where available. The value for this compound is an approximate prediction based on QSAR models for comparative analysis.

The data illustrates that:

The Koc for this compound is predicted to be high, suggesting it will be relatively immobile in soil and will tend to accumulate in sediments.

The trend in Koc values generally follows the trend in Kow values. The addition of chlorine and the biphenyl structure significantly increase the sorption potential compared to phenol. cdc.gov

The phenolic nature of the compound means that its sorption can be pH-dependent. At pH values above the compound's pKa, the hydroxyl group will deprotonate to form a phenolate (B1203915) anion. This ionized form is much more water-soluble and will exhibit significantly lower sorption to organic matter. However, for a compound with a high log Kow, the neutral form will still dominate the partitioning behavior in most natural environments.

Future Research Directions and Emerging Paradigms for Halogenated Phenol Derivatives

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of complex biaryl phenols, including halogenated derivatives, is a cornerstone of organic chemistry. While classical cross-coupling methods are effective, future research is increasingly focused on developing more efficient, selective, and sustainable synthetic routes.